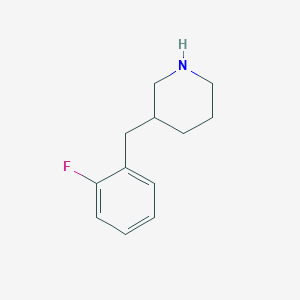

3-(2-Fluorobenzyl)piperidine

Description

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGWVPIQMBAOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Fluorobenzyl Piperidine and Analogues

Retrosynthetic Strategies for the 3-Benzylpiperidine (B85744) Core

The fundamental challenge in synthesizing 3-(2-fluorobenzyl)piperidine lies in the construction of the 3-benzylpiperidine core. Retrosynthetic analysis reveals several viable disconnection points, leading to various synthetic approaches.

Approaches via Pyridine (B92270) Ring Functionalization and Reduction

One of the most direct strategies involves the functionalization of a pre-existing pyridine ring followed by its reduction to the corresponding piperidine (B6355638). This approach leverages the readily available and diverse chemistry of pyridine derivatives.

A common method involves the addition of a benzyl (B1604629) nucleophile to a pyridine derivative. For instance, substituted phenylmagnesium bromides can be added to pyridine-3-carboxaldehyde. The resulting intermediate can then undergo a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst to yield 3-(substituted benzyl)piperidines researchgate.net.

Another powerful technique is the Rh-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with a partially reduced pyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and enantioselectivity. A subsequent reduction step then affords the desired enantioenriched 3-substituted piperidine snnu.edu.cnnih.govorganic-chemistry.org. This three-step process involves:

Partial reduction of pyridine.

Rh-catalyzed asymmetric carbometalation.

A final reduction to the piperidine ring snnu.edu.cnnih.govresearchgate.net.

The catalytic hydrogenation of substituted pyridines is also a widely used method. For example, the hydrogenation of 4-(4-fluorobenzyl)pyridine over precious metal catalysts like rhodium, palladium, or platinum on carbon has been shown to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate researchgate.net. While this example illustrates the functionalization at the 4-position, similar principles can be applied for 3-substituted analogues. A key advantage of catalytic hydrogenation is the potential for stereocontrol, often leading to the cis-diastereomer whiterose.ac.uk.

A different approach involves the initial quaternization of the pyridine nitrogen with a benzyl group, followed by catalytic reduction. For example, 3-hydroxypyridine (B118123) can be reacted with benzyl chloride to form the N-benzyl-3-hydroxypyridinium salt. This salt is then catalytically reduced to N-benzyl-3-piperidinol google.com. Subsequent dehydroxylation and debenzylation would lead to the 3-benzylpiperidine core.

| Method | Key Reagents and Catalysts | Intermediate(s) | Key Features |

|---|---|---|---|

| Grignard Addition and Reduction | Phenylmagnesium bromide, Pyridine-3-carboxaldehyde, Pd catalyst | Benzylic alcohol | One-pot deoxygenation and saturation researchgate.net. |

| Asymmetric Reductive Heck Reaction | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate, Rh catalyst | 3-substituted tetrahydropyridine | High yield and excellent enantioselectivity snnu.edu.cnnih.gov. |

| Catalytic Hydrogenation | H₂, PtO₂, Pd/C, or Rh/C | - | Often provides good diastereoselectivity for the cis-product whiterose.ac.uk. |

| Quaternization and Reduction | Benzyl chloride, 3-hydroxypyridine, Ni-based catalyst | N-benzylpyridinium salt | Reduces the severity of reduction conditions google.com. |

Routes Involving Piperidone Intermediates

An alternative retrosynthetic disconnection leads to piperidone intermediates, which can be subsequently functionalized and reduced to the desired 3-benzylpiperidine. Piperidones are versatile building blocks in the synthesis of piperidine derivatives dtic.milmdma.ch.

For instance, 4-piperidones can be synthesized through a Dieckmann condensation of precursors derived from the addition of a primary amine to two equivalents of an alkyl acrylate (B77674) dtic.mil. While this provides a 4-substituted pattern, modifications to the starting materials can grant access to other substitution patterns. Another route to 4-piperidones involves the Nazarov cyclization of ynedienes dtic.mil.

The synthesis of 1-benzyl-3-piperidone hydrochloride has been achieved through a multi-step sequence starting from N-benzyl glycine (B1666218) ethyl ester. This intermediate is reacted with 4-halo ethyl n-butyrate, followed by cyclization and decarboxylation to yield the piperidone ring google.com. The resulting 3-piperidone can then be subjected to a Wittig-type reaction or a Grignard addition with a 2-fluorobenzyl reagent, followed by reduction of the resulting alkene or alcohol and the ketone functionality to afford this compound.

Furthermore, 3-piperidones can be prepared from 3-hydroxypyridine through alkylation followed by sodium borohydride (B1222165) reduction and cleavage of the resulting enol ether dtic.mil.

Development of Stereoselective Syntheses for this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods to access individual enantiomers of this compound is of significant importance.

Chiral Resolution Techniques, including Mandelate Salt Formation

Chiral resolution is a classical yet effective method for separating enantiomers. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods such as fractional crystallization.

For chiral amines like this compound, acidic resolving agents such as mandelic acid are commonly employed missouri.edu. The process involves the formation of diastereomeric salts, for example, (R)-3-(2-fluorobenzyl)piperidine-(R)-mandelate and (S)-3-(2-fluorobenzyl)piperidine-(R)-mandelate. Due to their different solubilities, one diastereomer can be selectively crystallized from a suitable solvent. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base. The success of the resolution can be assessed by techniques such as polarimetry and melting point analysis missouri.edu. The choice of resolving agent and solvent system is crucial for achieving efficient separation rsc.org.

Kinetic resolution is another powerful strategy. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using a chiral hydroxamic acid, yielding enantioenriched amines with high selectivity factors nih.gov. Another example is the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and (–)-sparteine whiterose.ac.uk.

Asymmetric Catalysis in Piperidine Ring Construction (e.g., Rh-catalyzed approaches)

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically pure compounds by directly creating the desired stereocenter. Rhodium-catalyzed reactions have proven particularly effective in the asymmetric synthesis of piperidine derivatives.

As mentioned earlier, the Rh-catalyzed asymmetric reductive Heck reaction provides a route to enantioenriched 3-substituted piperidines from pyridine and arylboronic acids snnu.edu.cnnih.gov. This method allows for the construction of the chiral center at the C3 position with high enantioselectivity.

Another Rh-catalyzed approach is the asymmetric [2+2+2] cycloaddition. This reaction can be used to construct the piperidine ring from an alkyne, alkene, and isocyanate, affording polysubstituted piperidines in good yield and high enantioselectivity nih.gov.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have also been employed for the synthesis of substituted piperidines. The site-selectivity of these reactions can be controlled by the choice of catalyst and the amine protecting group, allowing for functionalization at various positions of the piperidine ring d-nb.infonih.govnsf.gov. For instance, 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) d-nb.infonih.govnsf.gov.

| Reaction Type | Key Features | Starting Materials |

|---|---|---|

| Asymmetric Reductive Heck Reaction | High yield and enantioselectivity for 3-substituted piperidines snnu.edu.cnnih.gov. | Pyridine derivatives, Arylboronic acids |

| [2+2+2] Cycloaddition | Access to polysubstituted piperidines with high enantioselectivity nih.gov. | Alkyne, Alkene, Isocyanate |

| C-H Insertion/Cyclopropanation | Catalyst and protecting group controlled site-selectivity d-nb.infonih.govnsf.gov. | Piperidine derivatives, Diazo compounds |

Organocatalytic Enantioselective Approaches (e.g., Aza-Michael Reactions)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a particularly useful transformation for the construction of nitrogen-containing heterocycles nih.govrsc.orgntu.edu.sg.

The intramolecular aza-Michael reaction can be used to construct the piperidine ring enantioselectively. For instance, a chiral cinchona-based primary-tertiary diamine catalyst has been used to effect the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in good yields and high enantiomeric excess nih.gov. While this example leads to a 2-substituted piperidine, the principles can be extended to the synthesis of 3-substituted analogues by appropriate design of the acyclic precursor.

A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to an α,β-unsaturated acceptor has been developed, enabling a concise, four-step, stereoselective synthesis of a highly functionalized piperidine acs.org. This demonstrates the power of organocatalysis in constructing complex chiral piperidine scaffolds. The choice of catalyst and nitrogen nucleophile is crucial for the efficiency of the organocatalytic intramolecular aza-Michael reaction rsc.org.

Functional Group Tolerant Approaches in this compound Synthesis

The synthesis of complex molecules like this compound, which may be further elaborated into more complex derivatives, demands methodologies that are tolerant of a wide array of functional groups. Traditional synthetic methods often employ harsh reagents and conditions that are incompatible with sensitive functional groups, necessitating cumbersome protection and deprotection steps. Modern synthetic chemistry, however, has seen the rise of powerful catalytic systems that operate under mild conditions, thereby accommodating diverse functionalities.

State-of-the-art techniques for diversifying the piperidine framework often utilize directing groups on the piperidine nitrogen, but these can require specific and harsh conditions that are incompatible with complex, functionalized structures researchgate.net. To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have emerged as a cornerstone for C-C bond formation with excellent functional group tolerance. For instance, the key bond between the benzyl and piperidine rings can be constructed using Suzuki or Negishi cross-coupling reactions. These methods are renowned for their mild reaction conditions and compatibility with functional groups such as esters, amides, nitriles, and even other halides.

Another approach involves the catalytic reduction of a corresponding pyridine precursor. While traditional hydrogenations can require high pressures and temperatures, newer catalysts, including those based on rhodium and iridium, can effect the transformation under milder conditions mdpi.comsemanticscholar.org. For example, a rhodium catalyst proved effective for synthesizing 3-substituted piperidines with partially fluorinated groups under mild conditions and in significantly less time than traditional methods mdpi.comsemanticscholar.org. Similarly, gold-catalyzed oxidative amination of non-activated alkenes represents an innovative route to substituted piperidines, allowing for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent semanticscholar.org. These catalytic systems often obviate the need for protecting groups, streamlining the synthetic process.

Below is an interactive data table summarizing various catalytic systems and their tolerance towards different functional groups in the context of piperidine synthesis.

| Catalytic System | Reaction Type | Tolerated Functional Groups | Key Advantages |

| Palladium(0) / Phosphine Ligand | Suzuki Coupling | Esters, Amides, Nitriles, Ketones, Aldehydes, Halides | Broad commercial availability of catalysts and reagents; mild conditions. |

| Palladium(0) / Phosphine Ligand | Negishi Coupling | Esters, Nitriles, Ethers, other Halides | Highly efficient for sp³-sp² coupling; low sensitivity to steric hindrance. |

| Rhodium on Carbon (Rh/C) | Pyridine Hydrogenation | Fluorinated groups, Ethers, simple Alkyl chains | Milder conditions than traditional hydrogenation; high efficiency. mdpi.comsemanticscholar.org |

| Iridium(III) Catalyst | Hydrogen Transfer Amination | Hydroxyl groups, Esters | Stereoselective synthesis is possible; can use water as a solvent. mdpi.com |

| Gold(I) Complex | Oxidative Amination | Alkenes, Ethers | Forms C-N and C-O bonds simultaneously; mild oxidizing agents. semanticscholar.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is no longer a niche interest but a critical component of modern process development. sphinxsai.comunibo.itchemistryjournals.net The goal is to design chemical processes that minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency. chemistryjournals.netnih.gov The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry.

A greener synthetic route would prioritize:

Waste Prevention: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are an excellent example of this principle in action. researchgate.net

Use of Catalytic Reagents: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. sphinxsai.com

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by substituting them with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. ajchem-a.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sphinxsai.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Reduce Derivatives: Avoiding unnecessary derivatization, such as the use of protecting groups, can reduce the number of synthetic steps and the amount of waste generated. sphinxsai.comnih.gov

The following table evaluates a hypothetical "green" synthetic route for this compound against a more traditional approach.

| Green Chemistry Principle | Traditional Route (e.g., Grignard + Dehydration + Reduction) | Greener Route (e.g., One-Pot Reductive Amination/Alkylation) |

| 1. Waste Prevention | Lower atom economy due to multiple steps and byproduct formation. | Higher atom economy; fewer steps generate less waste. |

| 2. Atom Economy | Often involves stoichiometric reagents (e.g., reducing agents), leading to lower atom economy. | Uses catalytic hydrogenation or transfer hydrogenation, maximizing atom incorporation. |

| 5. Safer Solvents | Frequently uses volatile and hazardous solvents like diethyl ether or THF. | Can be designed to use safer solvents like ethanol or water. mdpi.com |

| 6. Energy Efficiency | May require multiple heating and cooling cycles over several steps. | One-pot synthesis often requires a single heating period, improving energy efficiency. |

| 8. Reduce Derivatives | May require N-protection of the piperidine precursor. | Direct functionalization avoids protection/deprotection steps. |

| 9. Catalysis | Relies on stoichiometric reagents (Grignard reagents, hydrides). | Employs highly efficient metal catalysts in small quantities. |

Parallel Synthesis and Library Generation for this compound Derivatives

Parallel synthesis is a powerful strategy in drug discovery for rapidly generating a large number of structurally related compounds (a library) for biological screening. mdpi.com This approach allows for the systematic exploration of the chemical space around a core scaffold to identify compounds with improved potency, selectivity, or pharmacokinetic properties. The this compound scaffold is well-suited for library generation due to multiple points for structural diversification.

Key diversification points include:

N-Substitution of the Piperidine Ring: The secondary amine of the piperidine is a convenient handle for introducing a wide variety of substituents through reactions like acylation, sulfonylation, alkylation, and reductive amination.

Substitution on the Benzyl Ring: The aromatic ring can be further functionalized, or a library can be built by starting with a diverse set of substituted benzyl halides or boronic acids.

Substitution on the Piperidine Ring: Although more complex, additional substituents can be introduced on the piperidine ring itself, starting from appropriately substituted precursors.

Solid-phase organic synthesis (SPOS) is a common technique where one of the starting materials is attached to a polymer resin. uniroma1.it Common reaction steps can be performed using bulk reagents, and purification is simplified to washing the resin. uniroma1.it Alternatively, solution-phase parallel synthesis can be performed in multiwell plates, allowing for the simultaneous execution of many individual reactions. researchgate.net

A hypothetical scheme for generating a library of N-substituted derivatives is outlined below. The core this compound is distributed into the wells of a microtiter plate, and a different acyl chloride or sulfonyl chloride is added to each well, leading to a library of amides and sulfonamides.

The table below illustrates a potential library design based on the this compound scaffold, showcasing the diversity that can be achieved through N-substitution.

| Scaffold | Reagent (R-COCl or R-SO₂Cl) | Resulting Derivative Structure | Derivative Class |

| This compound | Acetyl chloride | N-acetyl-3-(2-fluorobenzyl)piperidine | Amide |

| This compound | Benzoyl chloride | N-benzoyl-3-(2-fluorobenzyl)piperidine | Amide |

| This compound | Cyclopropanecarbonyl chloride | N-(cyclopropanecarbonyl)-3-(2-fluorobenzyl)piperidine | Amide |

| This compound | Methanesulfonyl chloride | N-(methylsulfonyl)-3-(2-fluorobenzyl)piperidine | Sulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(p-tolylsulfonyl)-3-(2-fluorobenzyl)piperidine | Sulfonamide |

| This compound | Thiophene-2-sulfonyl chloride | N-(thiophen-2-ylsulfonyl)-3-(2-fluorobenzyl)piperidine | Sulfonamide |

Elucidation of Molecular Structure and Stereochemical Features

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the covalent structure and probing the conformational dynamics of 3-(2-Fluorobenzyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides comprehensive information on connectivity, the chemical environment of each nucleus, and stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and piperidine (B6355638) ring protons. The protons on the fluorophenyl ring would appear in the aromatic region (approx. 7.0-7.4 ppm), with their multiplicity and chemical shifts influenced by the fluorine substituent. The benzylic protons (Ar-CH₂) would likely appear as a multiplet, while the piperidine ring protons would resonate in the aliphatic region (approx. 1.5-3.0 ppm). Analysis of coupling constants (J-values) from the ¹H NMR spectrum of related 3-benzylpiperidine (B85744) derivatives helps in assigning the relative stereochemistry, particularly the confirmation of the piperidine ring and the axial or equatorial orientation of its substituents researchgate.netnih.gov.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing moiety. For this compound, a single resonance is expected, with a chemical shift characteristic of a fluorine atom on a benzene (B151609) ring. The precise chemical shift for an ortho-fluorobenzyl group typically falls in the range of -118 to -120 ppm wiserpub.com. This technique is exceptionally useful for confirming the presence and position of the fluorine substituent on the aromatic ring nih.govnih.gov.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the sequential assignment of protons within the piperidine ring and the fluorobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon atom in the molecule based on the previously assigned proton spectrum nanalysis.comcolumbia.edupressbooks.pub.

The following table summarizes the predicted NMR data for this compound based on analysis of structurally similar compounds.

Predicted NMR Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Key Correlations / Multiplicity |

|---|---|---|---|

| ¹H | 1D | ~7.0-7.4 | Aromatic protons (multiplets) |

| ~2.5-3.0 | Benzylic (CH₂) and piperidine CH₂ adjacent to N | ||

| ~1.5-2.0 | Remaining piperidine protons | ||

| ¹³C | 1D | ~160-163 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~115-135 | Other aromatic carbons | ||

| ~40-55 | Piperidine carbons | ||

| ~35-40 | Benzylic carbon | ||

| ¹⁹F | 1D | ~ -119 | Singlet (or multiplet due to H-F coupling) |

| 2D | HSQC | Correlations between each proton and its directly attached carbon | |

| 2D | HMBC | Correlations from benzylic protons to aromatic and piperidine carbons |

Mass spectrometry is employed to confirm the molecular weight and elemental formula of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of a unique elemental formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways for benzylpiperidines include cleavage of the bond between the piperidine ring and the benzylic carbon, as well as fragmentation of the piperidine ring itself nih.gov. The presence of the fluorobenzyl group would lead to a characteristic fragment ion at m/z 109, corresponding to the fluorotropylium cation ([C₇H₆F]⁺). Fragmentation of the piperidine ring typically proceeds via cleavage alpha to the nitrogen atom scielo.brnist.gov.

Predicted Mass Spectrometry Fragmentation Data for this compound (MW: 193.26 g/mol )

| m/z (Predicted) | Ion Structure/Formula | Description |

|---|---|---|

| 193 | [C₁₂H₁₆FN]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | Fluorotropylium cation (Benzylic cleavage) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment (from benzylic cleavage) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra provide a characteristic fingerprint based on the vibrations of specific bonds cardiff.ac.uk. For this compound, key vibrational modes include N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and the distinctive C-F stretching vibration. Studies on related piperidine derivatives provide a basis for assigning these characteristic bands gazi.edu.trresearchgate.net.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine (Piperidine) |

| Aromatic C-H Stretch | 3000 - 3100 | Fluorophenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Piperidine Ring and Benzyl (B1604629) CH₂ |

| Aromatic C=C Stretch | 1450 - 1600 | Fluorophenyl Ring |

| C-F Stretch | 1100 - 1250 | Aryl Fluoride |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the orientation of its substituents. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer allows for the unambiguous determination of its absolute configuration (R or S).

Based on studies of similar 3-substituted piperidines, the six-membered piperidine ring is expected to adopt a stable chair conformation researchgate.net. To minimize steric interactions, the larger 2-fluorobenzyl substituent at the C3 position is predicted to preferentially occupy an equatorial position. X-ray analysis of related N-benzylpiperidine derivatives has confirmed such conformational preferences researchgate.netasianpubs.org.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Piperidine Ring Conformation | Chair |

| C3 Substituent Orientation | Equatorial |

| Absolute Configuration | Determinable from anomalous dispersion (e.g., Flack parameter) if a single enantiomer is crystallized |

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for assessing enantiomeric purity and can also be used to assign the absolute configuration of a chiral center.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The fluorophenyl group in this compound acts as a chromophore. The chiral environment induced by the stereocenter at C3 would result in a characteristic ECD spectrum with positive and/or negative bands (Cotton effects). The sign and intensity of these Cotton effects are unique to each enantiomer. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (R vs. S) of the enantiomer can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to ECD through the Kronig-Kramers relations. An ORD spectrum also displays Cotton effects and can be used similarly to ECD for stereochemical analysis.

Chromatographic Methods for Purity and Stereoisomer Separation (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC))

Chromatographic techniques are indispensable for both assessing the chemical purity of this compound and for separating its two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for resolving enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely and successfully used for the separation of a broad range of chiral compounds, including those with amine functionalities nih.govsigmaaldrich.comunife.it. By developing an appropriate method (i.e., selecting the right column and mobile phase), baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for accurate determination of enantiomeric excess (ee).

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a preferred technique for enantiomer separation, particularly for preparative scale, due to its advantages of high speed, efficiency, and reduced use of organic solvents europeanpharmaceuticalreview.comchromatographyonline.comselvita.com. Using supercritical CO₂ as the main mobile phase component, often with an alcohol co-solvent, SFC on polysaccharide-based CSPs typically provides excellent and rapid separation of enantiomers mdpi.com. This method is highly effective for the purification of chiral piperidine derivatives theanalyticalscientist.com.

Typical Parameters for Chiral Separation of this compound

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Outcome |

|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol + basic additive (e.g., diethylamine) | Baseline separation of enantiomers (Rₛ > 1.5) |

| Chiral SFC | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol + basic additive | Fast and efficient separation of enantiomers |

Computational and Theoretical Studies on 3 2 Fluorobenzyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and reactivity of 3-(2-Fluorobenzyl)piperidine. Methods such as B3LYP or WB97XD with basis sets like 6-31G(d,p) or 6-311++G** are commonly employed to optimize the molecular geometry and compute key electronic descriptors. jksus.orgresearchgate.netnih.gov These calculations provide insights into the molecule's stability, reactivity, and intermolecular interaction potential.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For similar fluorophenyl derivatives, the HOMO and LUMO are often localized across the aromatic ring system, and the energy gap can be calculated to predict stability. researchgate.netnih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Piperidine (B6355638) Analog (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not publicly available.)

| Calculated Parameter | Typical Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -5.8 to -6.5 eV | Indicates electron-donating capability. |

| $E_{LUMO}$ | -1.9 to -1.0 eV | Indicates electron-accepting capability. |

| Energy Gap ($ΔE$) | ~3.9 to 5.5 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | ~1.5 to 3.5 D | Measures overall polarity, influencing solubility and binding. |

Conformational Analysis and Energy Landscape Exploration

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For a 3-substituted piperidine like this compound, the substituent can be in either an axial or an equatorial position. The relative stability of these two conformers is critical as it dictates the three-dimensional shape of the molecule and, consequently, its biological activity.

The energy landscape can be explored by systematically rotating the rotatable bonds—specifically the C-C bond linking the benzyl (B1604629) group to the piperidine ring and the C-C bond between the phenyl ring and the methylene (B1212753) bridge—to identify the global minimum energy conformation and other low-energy local minima. This analysis is crucial for understanding which shapes the molecule is likely to adopt in a biological environment.

Table 2: Illustrative Conformational Energy Profile for a 3-Substituted Piperidine (Note: Data is representative of general findings for substituted piperidines.)

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial) | 0.0 (Reference) | Generally the most stable conformation. |

| Chair (Axial) | +0.5 to +2.5 | Higher energy due to 1,3-diaxial strain. |

| Twist-Boat | +4.0 to +6.0 | Significantly less stable, acts as an intermediate. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations can identify plausible biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. N-benzylpiperidine derivatives have been successfully docked into various enzymes, such as acetylcholinesterase (AChE), a target relevant to Alzheimer's disease. nih.govnih.gov

The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). researchgate.net The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For instance, the fluorobenzyl group could engage in halogen bonds or π-π stacking with aromatic residues like tyrosine or phenylalanine, while the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a donor.

Table 3: Example Molecular Docking Results for a Benzylpiperidine Analog against a Hypothetical Target (Note: This table is for illustrative purposes.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -9.5 | Trp84, Tyr334, Phe330 | π-π stacking, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | -8.8 | Asp114, Ser193, Phe389 | Hydrogen Bond (with N), Hydrophobic |

| Sigma-1 Receptor | -10.2 | Glu172, Tyr173, Trp164 | Ionic, π-π stacking |

Molecular Dynamics Simulations for Dynamic Interaction Profiles

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations track the movements of all atoms in the system by solving Newton's equations of motion, providing a more realistic view of the binding stability in a simulated physiological environment (e.g., in water). researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD trajectory over the simulation period (e.g., 100 ns) suggests that the ligand remains stably bound in its initial docked pose. researchgate.net The Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are stabilized upon ligand binding. researchgate.net Furthermore, MD simulations can confirm the persistence of key intermolecular interactions (like hydrogen bonds) observed in docking and reveal the role of water molecules in mediating the binding. For N-benzyl-piperidine derivatives, MD simulations have been used to confirm stable binding within the active sites of cholinesterases, with calculated binding free energies corroborating the initial docking scores. nih.gov

Table 4: Typical Parameters and Outputs from a Molecular Dynamics Simulation (Note: This table is illustrative of a typical MD study.)

| Parameter/Analysis | Typical Value/Result | Interpretation |

|---|---|---|

| Simulation Time | 100 - 200 ns | Duration to assess complex stability. |

| Force Field | AMBER, CHARMM | Set of parameters describing atomic interactions. |

| Ligand RMSD | < 3 Å | A low, stable value indicates stable binding. |

| Protein RMSF | Low fluctuation at binding site | Indicates stabilization of binding site residues. |

| Binding Free Energy (MM/PBSA) | -30 to -40 kcal/mol | More rigorous estimation of binding affinity. nih.gov |

In Silico Prediction of Potential Biological Targets and Pathways

Before engaging in resource-intensive experimental screening, in silico target prediction tools can rapidly generate hypotheses about the potential biological activities of a new molecule like this compound. nih.govethz.ch These methods are broadly categorized as either ligand-based or structure-based.

Ligand-based methods, such as SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances), work on the principle that structurally similar molecules tend to have similar biological activities. clinmedkaz.org They compare the 2D or 3D structure of the query molecule against large databases of compounds with known biological activities to predict a probability map of potential targets. clinmedkaz.orgresearchgate.net For piperidine derivatives, these tools often predict activities related to the central nervous system (CNS), such as effects on dopamine, serotonin (B10506), or sigma receptors, as well as various enzymes and ion channels. clinmedkaz.orgnih.gov

Structure-based methods, like inverse docking, involve docking the molecule against a large library of protein structures to identify those to which it binds most favorably. This approach can uncover novel, unexpected targets. These predictions help prioritize experimental testing, for example, by suggesting that this compound might be a candidate for treating neurological disorders or other conditions related to the predicted targets. nih.gov

Table 5: Illustrative Output from an In Silico Target Prediction Tool for a Piperidine Derivative (Based on general findings from tools like SwissTargetPrediction clinmedkaz.org)

| Predicted Target Class | Probability/Score | Potential Therapeutic Area |

|---|---|---|

| Family A G-protein coupled receptor | High | Neurology, Psychiatry |

| Enzyme (e.g., Protease, Kinase) | Moderate | Oncology, Inflammation |

| Voltage-gated Ion Channel | Moderate | Cardiology, Neurology |

| Nuclear Receptor | Low | Metabolic Diseases |

Investigation of Biological Target Interactions and Structure Activity Relationships Sar

Design and Synthesis of 3-(2-Fluorobenzyl)piperidine Analogues for SAR Studies

To explore the SAR of this compound, researchers have synthesized a variety of analogues by modifying different parts of the molecule. These modifications often involve changes to the piperidine (B6355638) ring, the benzyl (B1604629) group, and the linker connecting them. For instance, the introduction of substituents on the phenyl ring, such as chloro, methoxy, fluoro, cyano, methyl, and bromo groups at various positions, has been investigated to understand their impact on biological activity. nih.govresearchgate.net The synthesis of these analogues often involves multi-step reaction sequences. ajchem-a.com

One common strategy is the derivatization of the exocyclic nitrogen atom at the 3-position of the piperidine ring to introduce substituted phenyl and heterocyclic moieties. nih.gov Another approach involves the introduction of a polar hydroxy substituent into the piperidine ring to create cis- and trans-3-hydroxy derivatives. nih.gov Furthermore, bioisosteric replacement of functional groups, such as replacing an ester with an oxadiazole, has been employed to create novel analogues. researchsolutions.com These synthetic efforts have provided a diverse library of compounds for biological evaluation, enabling a detailed analysis of how structural changes influence target engagement.

In Vitro Receptor Binding Affinity Profiling

In vitro binding assays are crucial for determining the affinity of this compound and its analogues for various biological targets. These assays typically involve measuring the displacement of a radiolabeled ligand from its receptor by the test compound.

Sigma Receptors: Analogues of this compound have shown significant affinity for sigma receptors (S1R and S2R). For example, a series of piperidine/piperazine-based compounds demonstrated nanomolar affinity for S1R, with Kᵢ values ranging from 3.2 to 434 nM. nih.gov Some of these compounds also exhibited moderate selectivity for S1R over S2R. nih.gov The basic amino moiety is considered a key driver for S1R/S2R affinity and selectivity. nih.gov

5-HT Receptors: The affinity of this compound derivatives for serotonin (B10506) (5-HT) receptors has also been investigated. Certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been found to be high-affinity ligands for the serotonin transporter (SERT), with Kᵢ values ranging from 2 to 400 nM. nih.govresearchgate.net However, these compounds generally exhibit weak affinity for 5-HT₁ₐ receptors. nih.govresearchgate.net

Dopamine (B1211576) Receptors: Research has revealed that this compound analogues can bind to dopamine receptors. For instance, some derivatives show high affinity for the dopamine transporter (DAT). nih.govnih.gov The introduction of a hydroxy group on the piperidine ring can lead to enantiomers with markedly different affinities for DAT. nih.gov Additionally, certain analogues have been evaluated for their affinity at D₁, D₂, D₃, and D₄ dopamine receptors, with some showing selectivity for the D₄ subtype. nih.govchemrxiv.org

Acetylcholinesterase (AChE): Some 1-benzylpiperidine (B1218667) derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE). One such compound, bearing a fluorine atom at the para position of a 2-phenylacetate moiety, emerged as a potent AChE inhibitor with an IC₅₀ value of 5.10 µM. mdpi.com

α-Glucosidase: Dihydrofuro[3,2-b]piperidine derivatives, which share a similar piperidine core, have been identified as potent α-glucosidase inhibitors. One compound, in particular, demonstrated an IC₅₀ value of 0.07 µM, which is significantly more potent than the positive control, acarbose. nih.gov

Monoamine Transporters: As mentioned previously, analogues of this compound have shown significant affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.govresearchgate.net The nature of the substituents on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds for the different transporters. nih.gov

Monoamine Oxidase (MAO): Pyridazinobenzylpiperidine derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B). Many of these compounds showed higher inhibition of MAO-B than MAO-A. nih.govresearchgate.net One compound with a 3-chloro substituent on the benzyl ring was the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 µM. nih.govresearchgate.net

While direct evidence for this compound itself as an E3 ubiquitin ligase ligand is not extensively documented in the provided context, the broader class of piperidine-containing molecules is highly relevant in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and degradation. nih.gov Small-molecule ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are essential components of PROTACs. nih.gov Many of these ligands, such as those derived from thalidomide (B1683933) and its analogues, incorporate a piperidine-2,6-dione moiety. medchemexpress.commedchemexpress.com The development of novel E3 ligase ligands is an active area of research, and fragment-based approaches are being used to discover new chemical matter that could potentially include structures related to this compound. nih.govacs.org

Analysis of Binding Modes and Key Interaction Motifs (e.g., hydrophobic, hydrogen bonding, electrostatic interactions)

The binding of this compound analogues to their biological targets is governed by a combination of non-covalent interactions.

Hydrophobic Interactions: The aromatic rings of the benzyl group and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. For example, in the case of sigma-1 receptor (S1R) ligands, hydrophobic pockets are outlined by specific residues that interact with the ligand. nih.gov

Hydrogen Bonding: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, can form hydrogen bonds with acidic residues like aspartate and glutamate (B1630785) in the binding site. nih.gov For instance, high-affinity S1R ligands have been shown to form hydrogen bonds with the side chain of Glu172. nih.gov

Electrostatic Interactions: The positively charged piperidine nitrogen can also participate in electrostatic interactions, such as salt bridges and cation-π interactions. In S1R ligands, a bidentate salt bridge interaction involving the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126 has been observed. nih.gov Additionally, a π-cation interaction between the ionized nitrogen atom and a phenylalanine residue can further stabilize the ligand-receptor complex. nih.gov

Stereochemical Influences on Target Engagement and Selectivity

The stereochemistry of this compound and its analogues can have a profound impact on their biological activity. Different stereoisomers of a compound can exhibit significantly different affinities and selectivities for their targets.

For example, in a study of hydroxypiperidine analogues as dopamine transporter (DAT) ligands, the two enantiomers of a trans-3-hydroxy derivative displayed marked differential affinities for DAT. The (+)-enantiomer was 122-fold more potent than the (-)-enantiomer in inhibiting the binding of a radiolabeled cocaine analogue. nih.gov This highlights the importance of the three-dimensional arrangement of atoms in determining how a ligand fits into the binding site of its target. The absolute configuration of the enantiomers is often determined by X-ray crystallography to establish a clear structure-activity relationship. nih.govnih.gov The differential activities of stereoisomers underscore the stereospecific nature of ligand-receptor interactions and the need to consider stereochemistry in drug design and development. nih.gov

Interactive Data Tables

GPCR Binding Affinities

| Compound/Analogue | Receptor | Kᵢ (nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | nih.govresearchgate.net |

| Piperidine/piperazine-based compounds | S1R | 3.2 - 434 | nih.gov |

| S,S-(-)-19a (a 3,6-disubstituted piperidine derivative) | DAT | 11.3 (IC₅₀) | nih.gov |

| (+)-5 (a trans-3-hydroxy piperidine derivative) | DAT | 0.46 (IC₅₀) | nih.gov |

| (-)-5 (a trans-3-hydroxy piperidine derivative) | DAT | 56.7 (IC₅₀) | nih.gov |

Enzyme Inhibition

| Compound/Analogue | Enzyme | IC₅₀ (µM) | Reference |

| 1-Benzylpiperidine derivative with p-fluoro-2-phenylacetate | AChE | 5.10 | mdpi.com |

| Dihydrofuro[3,2-b]piperidine derivative | α-Glucosidase | 0.07 | nih.gov |

| Pyridazinobenzylpiperidine derivative with 3-chloro substituent | MAO-B | 0.203 | nih.govresearchgate.net |

The investigation of this compound and its analogs has largely centered on their interaction with sigma receptors (σR), a unique class of intracellular proteins. nih.govrsc.orgunict.itproquest.comnih.gov Specifically, the sigma-1 receptor (σ1R) has been a primary target of interest due to its role in a variety of cellular functions and its potential as a therapeutic target for neurological disorders. proquest.comnih.gov Ligand-based design strategies, guided by pharmacophore modeling and detailed structure-activity relationship (SAR) studies, have been instrumental in optimizing the affinity and selectivity of piperidine-based compounds for these receptors.

Pharmacophore Modeling

Pharmacophore models for σ1R ligands have been developed to define the essential structural features required for high-affinity binding. These models are derived from the analysis of known active compounds and, more recently, from the crystal structure of the σ1R. acs.orgfrontiersin.org The widely accepted pharmacophore for σ1R ligands consists of three key features:

A Positive Ionizable (PI) Group: This is typically a tertiary amine, such as the nitrogen atom in the piperidine ring, which is protonated at physiological pH. This positively charged center is crucial for forming a key electrostatic interaction with the carboxylate group of the Glu172 amino acid residue within the σ1R binding site. proquest.comnih.gov

Two Hydrophobic (HYD) Regions: The model includes a primary and a secondary hydrophobic region that interact with hydrophobic pockets in the receptor. nih.govacs.org

In the context of this compound, the molecule fits this pharmacophore model well. The piperidine nitrogen serves as the positive ionizable group, while the 2-fluorobenzyl moiety occupies one of the hydrophobic regions. The spatial arrangement of these features is critical for effective binding. Computational studies have shown that high-affinity ligands adopt a linear arrangement within the binding site, allowing the key functional groups to engage with their respective interaction points. nih.gov

Ligand-Based Design and Structure-Activity Relationships (SAR)

Ligand-based design for this class of compounds involves systematic modifications of the benzylpiperidine scaffold to probe the chemical space and understand the structural requirements for optimal receptor affinity. The SAR for benzylpiperidine derivatives at the σ1R reveals several key trends.

The protonation state of the piperidine nitrogen is a critical determinant for σ1R binding; molecules that are largely ionized at physiological pH generally exhibit higher affinity. nih.gov The benzyl group also plays a fundamental role, anchoring the ligand in a hydrophobic pocket. Modifications to this group, particularly substitutions on the phenyl ring, can significantly modulate binding affinity.

The following data table, derived from a study on a series of related benzylpiperidine analogs, illustrates the structure-activity relationships for σ1R binding.

| Compound | Modification from Parent Structure (N-benzylpiperidine core) | σ1R Ki (nM) |

|---|---|---|

| Compound A | 4-Phenylpiperazine tail | 3.2 |

| Compound B | 4-Phenylpiperazine tail with 4-hydroxyl on phenyl | 24 |

| Compound C | 4-(4-Hydroxyphenyl)piperazine tail | 8.9 |

| Compound D | 4-(4-Hydroxyphenyl)piperazine tail with 4-hydroxyl on phenyl | 54 |

| Compound E | 4-(4-Fluorophenyl)piperazine tail | 121 |

Data adapted from studies on N-benzylpiperidine derivatives targeting the sigma-1 receptor. nih.gov The Ki value represents the binding affinity, where a lower value indicates a stronger interaction.

Analysis of these and related findings demonstrates that:

Hydrophobic Tail is Key: The addition of a secondary hydrophobic group, such as a phenylpiperazine tail, is crucial for high-affinity binding.

Phenyl Ring Substitution: Substitutions on the secondary phenyl ring significantly impact affinity. A hydroxyl group at the 4-position (Compound C vs. A) slightly decreases affinity. nih.gov

Fluorine Substitution: A fluorine atom at the 4-position of the secondary phenyl ring (Compound E) leads to a substantial decrease in binding affinity compared to the unsubstituted analog (Compound A), indicating a potentially unfavorable interaction within this specific scaffold. nih.gov

These SAR findings guide the ligand-based design of new analogs. By understanding the favorable and unfavorable substitutions and structural modifications, medicinal chemists can rationally design compounds like this compound with optimized affinity and selectivity for the sigma-1 receptor.

Application As a Chemical Probe in Biological Systems

Development of Labeled 3-(2-Fluorobenzyl)piperidine Derivatives for Target Identification (e.g., radioligands, fluorescent probes)

No published studies were found describing the synthesis or application of radiolabeled (e.g., with tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]) or fluorescently tagged derivatives of this compound. The development of such labeled probes is a critical step for target identification and validation, enabling techniques like radioligand binding assays and cellular imaging. While derivatives of other benzylpiperidines have been synthesized as radioligands for targets such as the neurokinin-1 (NK1) receptor, this specific work has not been extended to this compound nih.gov.

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation (in vitro)

There is a lack of specific in vitro research data on the activity of this compound as an enzyme inhibitor or a receptor modulator. While a wide range of benzylpiperidine derivatives have been evaluated for their effects on various biological targets—including monoamine transporters, sigma receptors, and cholinesterases—no studies providing IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound against specific enzymes or receptors are available nih.govnih.govnih.govmdpi.com. A study on the synthesis of 3-(substituted benzyl)piperidines noted generally that compounds in this class have been associated with fungicide activity, but did not provide specific mechanistic data researchgate.net.

Fragment-Based Screening Approaches Utilizing this compound Substructures

No literature has been identified that documents the inclusion or identification of this compound or its immediate substructures within fragment libraries for fragment-based drug discovery (FBDD). The piperidine (B6355638) ring is a valuable scaffold in FBDD due to its three-dimensional character, which can provide access to novel chemical space compared to flatter aromatic structures. However, the specific utility of the this compound fragment as a starting point for hit-to-lead campaigns has not been reported.

Future Perspectives and Emerging Research Avenues for 3 2 Fluorobenzyl Piperidine

Exploration of Novel Synthetic Pathways for Complex Analogues

The development of next-generation therapeutics based on the 3-(2-fluorobenzyl)piperidine core is intrinsically linked to the innovation of synthetic organic chemistry. Researchers are actively pursuing more efficient, scalable, and versatile methods to generate complex analogues with precisely controlled stereochemistry and diverse functionalization.

Key areas of exploration include:

Asymmetric Synthesis: Achieving enantiopure piperidine (B6355638) derivatives is crucial, as different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles. Modern approaches, such as chiral catalysis and the use of chiral auxiliaries, are being refined to produce specific isomers of this compound analogues with high enantiomeric excess. mdpi.com

Metal-Catalyzed Cyclization: Transition-metal-catalyzed reactions, including those employing rhodium, palladium, and nickel, offer powerful tools for constructing the piperidine ring under mild conditions. mdpi.com These methods facilitate the synthesis of highly substituted and functionalized piperidine structures that are difficult to access through traditional means. mdpi.comajchem-a.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product. The application of MCRs to the synthesis of piperidine-containing scaffolds allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new bioactive compounds. mdpi.com

Late-Stage Functionalization: A significant trend is the development of methods to modify the this compound scaffold in the final steps of a synthetic sequence. Techniques for C-H bond activation and functionalization enable the introduction of new chemical groups onto the core structure, providing a direct path to novel analogues without the need for de novo synthesis.

These advanced synthetic strategies are essential for building libraries of complex and diverse molecules, which are critical for probing new biological targets and optimizing lead compounds.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Emerging applications in this domain include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific biological targets and desired pharmacokinetic properties. nih.govgithub.com These models can explore a vast chemical space to propose novel this compound analogues with potentially superior efficacy.

Prediction of Biological Activity: In silico tools are being employed to predict the biological activity spectra of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org By analyzing the chemical structure, algorithms can forecast potential pharmacological effects and identify the most likely protein targets, thereby guiding preclinical research efforts. clinmedkaz.orgclinmedkaz.org

ADMET Profiling: A major challenge in drug development is the high failure rate of candidates in clinical trials due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can predict these properties with increasing accuracy, allowing chemists to prioritize compounds with more favorable, drug-like profiles early in the discovery process. nih.govnih.gov

The synergy between AI and human expertise is accelerating the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. nih.gov

Table 1: Application of AI/ML in the Development of Piperidine Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Models | Algorithms that create novel chemical structures with desired properties. | Design of new analogues with enhanced target affinity and selectivity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Prediction of potency for newly designed compounds, reducing the need for extensive initial screening. |

| Target Prediction | Computational tools like SwissTargetPrediction that identify likely biological targets for a given molecule. clinmedkaz.org | Uncovering novel therapeutic applications by identifying previously unknown molecular targets. clinmedkaz.org |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. nih.gov | Early-stage filtering of compounds with poor drug-like properties, improving success rates in later development stages. |

Expansion of Biological Target Space Beyond Classical Receptors

While piperidine derivatives have traditionally been associated with central nervous system (CNS) targets like monoamine transporters and classical receptors, current research is significantly broadening the scope of their potential therapeutic applications. clinmedkaz.org Computational target prediction and high-throughput screening efforts have revealed that the this compound scaffold and its analogues can interact with a diverse array of biological molecules.

Future research is focused on exploring activity against:

Enzymes: Derivatives are being investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, and kinases involved in cancer signaling pathways. nih.govmdpi.com

Ion Channels: The modulation of voltage-gated ion channels is a promising avenue for the treatment of neurological disorders and cardiovascular conditions. clinmedkaz.org

Transport Systems: Beyond the classical monoamine transporters, piperidine-based compounds are being evaluated for their ability to modulate other transport proteins that are implicated in various diseases. clinmedkaz.orgnih.gov

Polypharmacology: There is a growing interest in developing multi-target ligands that can modulate several disease-relevant targets simultaneously. rsc.org This approach may offer enhanced therapeutic efficacy, particularly for complex multifactorial diseases like schizophrenia and Alzheimer's. nih.govrsc.org

This expansion of the target space opens up possibilities for repositioning this compound-based compounds for new indications, including oncology, infectious diseases, and inflammatory disorders. clinmedkaz.org

Development of Advanced Analytical Techniques for Characterization

The synthesis of increasingly complex and structurally novel analogues of this compound necessitates the use of sophisticated analytical techniques for their unambiguous characterization. The precise determination of structure, purity, and stereochemistry is paramount for establishing clear structure-activity relationships and ensuring the reliability of biological data.

Key analytical methodologies being advanced and applied include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as ESI-qTOF provide highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.commdpi.com

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D (¹H, ¹³C) and 2D NMR experiments are critical for elucidating the complex connectivity and stereochemical arrangement of atoms within novel piperidine analogues. mdpi.com

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a molecule in the solid state, offering invaluable information on conformation and stereochemistry. nih.gov

Chiral Chromatography: The separation and analysis of enantiomers are crucial for studying the pharmacological properties of individual stereoisomers. Advanced HPLC and SFC (Supercritical Fluid Chromatography) methods with chiral stationary phases are indispensable tools for this purpose.

These advanced analytical methods provide the detailed structural insights required to support modern drug discovery campaigns, ensuring that biological findings are based on well-characterized chemical entities.

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluorobenzyl)piperidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl halides can react with piperidine derivatives under basic conditions (e.g., triethylamine) to form the target compound. Optimization includes varying solvents (e.g., dichloromethane), temperature, and stoichiometry. Safety protocols, such as inert atmospheres and controlled reagent addition, mitigate risks of exothermic reactions . Computational tools like virtual simulations can model reaction pathways to predict optimal conditions before physical trials .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR identify fluorobenzyl and piperidine moieties via chemical shifts (e.g., aromatic protons at δ 7.0–7.5 ppm).

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine rings) and fluorine positioning .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 208.2).

Purity is assessed via HPLC (>95%) with UV detection .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations.

- Storage : Inert conditions (argon/nitrogen) at 2–8°C to prevent degradation .

- Emergency Response : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2 factorial design evaluates variables like temperature (25–60°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0.1–1.0 eq). For example:

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screens against target proteins (e.g., GPCRs) to assess binding affinity. Software like AutoDock Vina models fluorine’s electrostatic interactions .

- MD Simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing fluorine) with activity trends (e.g., IC values) .

Q. How can researchers resolve contradictions in reported biological data for piperidine derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

- Purity Discrepancies : Validate compounds via orthogonal methods (e.g., NMR + LC-MS) .

- Epistemic Biases : Use blinded studies and replicate experiments across independent labs. Theoretical frameworks (e.g., Popperian falsification) guide hypothesis refinement .

Q. What role does this compound play in medicinal chemistry, and how are SAR studies structured?

- Methodological Answer : As a scaffold, it modulates pharmacokinetic properties (e.g., lipophilicity via fluorobenzyl). SAR studies systematically modify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.